molecular formula C13H18ClN3O3 B8402761 Tert-butyl 1-(4-chlorophenyl)-2-hydrazinyl-2-oxoethylcarbamate

Tert-butyl 1-(4-chlorophenyl)-2-hydrazinyl-2-oxoethylcarbamate

Cat. No. B8402761
M. Wt: 299.75 g/mol
InChI Key: HUKJCBKWNONSOG-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-chlorophenyl)-2-hydrazinyl-2-oxoethylcarbamate is a useful research compound. Its molecular formula is C13H18ClN3O3 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 1-(4-chlorophenyl)-2-hydrazinyl-2-oxoethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-(4-chlorophenyl)-2-hydrazinyl-2-oxoethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-2-hydrazinyl-2-oxoethyl]carbamate

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)16-10(11(18)17-15)8-4-6-9(14)7-5-8/h4-7,10H,15H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

HUKJCBKWNONSOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,1-Carbonyldiimidazole (1.60 g, 9.89 mmol) was added to a solution of 2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid (2.57 g, 9.00 mmol) in CH2Cl2 (22.5 mL, 9.00 mmol), and the mixture was stirred for 30 minutes until gas evolution ceased. Hydrazine (0.367 mL, 11.7 mmol) was then added to this solution, and the mixture was stirred at room temperature for 12 hours. The reaction mixture was diluted with CH2Cl2 and washed with NaHCO3 (10%). The organic layer was dried (Na2SO4) and concentrated. The residue was purified by reversed-phase chromatography (Biotage SP4, 40+M, C18, 25% to 100% MeCN/H2O). Fractions containing product were poured into a separatory funnel and extracted with ethyl acetate (3×). The combined organic layers were dried and concentrated to give tert-butyl 1-(4-chlorophenyl)-2-hydrazinyl-2-oxoethylcarbamate as a solid (1.95 g, 72%). LCMS (APCI+) M+H+: 299 (5%); M+H+-Boc: 199 (100%); rt=2.78 minutes. 1H NMR (400 MHz, CDCl3) δ 7.73 (s, 1H), 7.30 (s, 4H), 5.85 (d, J=6.6 Hz, 1H), 5.21 (s, 1H), 3.87 (s, 2H), 1.42 (s, 9H).
[Compound]
Name
1,1-Carbonyldiimidazole
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.57 g
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reactant
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22.5 mL
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solvent
Reaction Step One
Quantity
0.367 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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